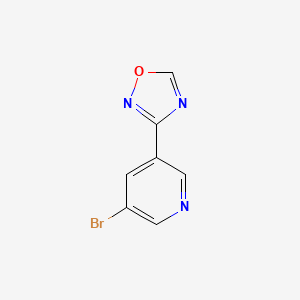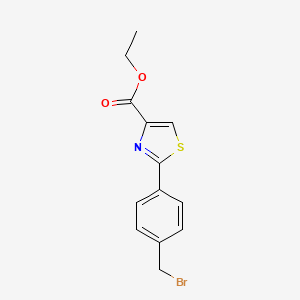
Methyl 6-bromo-5-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-5-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by the introduction of a trifluoromethyl group. The reaction typically requires the use of bromine (Br2) and a suitable solvent such as acetic acid. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH) can replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling: Palladium catalysts (Pd) and bases (e.g., K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 6-bromo-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Methyl 6-bromo-5-(difluoromethyl)nicotinate
Uniqueness
Methyl 6-bromo-5-(trifluoromethyl)nicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the nicotinate ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrF3NO2 |
|---|---|
Poids moléculaire |
284.03 g/mol |
Nom IUPAC |
methyl 6-bromo-5-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3 |
Clé InChI |
AUGCGCRKYWFULE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(N=C1)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)








